4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid
Overview
Description
4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound containing a thiazole ring substituted with a difluoromethyl group, a methyl group, and a carboxylic acid group.
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit succinate dehydrogenase (sdhi), an enzyme involved in the mitochondrial respiration chain . This enzyme plays a crucial role in energy production within cells.
Mode of Action
Compounds with similar structures have been reported to inhibit succinate dehydrogenase, thereby disrupting energy production within cells . This disruption can lead to cell death, which may explain the compound’s potential fungicidal activity .
Biochemical Pathways
Inhibition of succinate dehydrogenase would disrupt the citric acid cycle, a key metabolic pathway responsible for the conversion of carbohydrates, fats, and proteins into carbon dioxide and water, and the generation of cellular energy .
Result of Action
Similar compounds have been reported to exhibit fungicidal activity, suggesting that this compound may also have the ability to kill fungi .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid typically involves the difluoromethylation of a thiazole precursor. One common method is the reaction of 2-methyl-1,3-thiazole-5-carboxylic acid with a difluoromethylating agent such as chlorodifluoromethane (ClCF₂H) under basic conditions. The reaction is usually carried out in the presence of a base like potassium carbonate (K₂CO₃) in a suitable solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance the efficiency and scalability of the synthesis. The use of metal-based catalysts and optimized reaction conditions can further improve the yield and selectivity of the difluoromethylation reaction .
Chemical Reactions Analysis
Types of Reactions: 4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The difluoromethyl group can be reduced under specific conditions.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nucleophilic reagents like amines (RNH₂).
Major Products:
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of difluoromethyl alcohols or hydrocarbons.
Substitution: Formation of halogenated or aminated thiazole derivatives.
Scientific Research Applications
4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking functional groups like alcohols and thiols.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
- 4-(Trifluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid
- 4-(Chloromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid
- 4-(Bromomethyl)-2-methyl-1,3-thiazole-5-carboxylic acid
Comparison: 4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. Compared to its trifluoromethyl analog, the difluoromethyl group provides a balance between hydrophobicity and hydrogen bond donor capability, making it a versatile moiety in drug design .
Properties
IUPAC Name |
4-(difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO2S/c1-2-9-3(5(7)8)4(12-2)6(10)11/h5H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGONKCJMYNMTGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)O)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587393 | |
Record name | 4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70587393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
891487-47-1 | |
Record name | 4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70587393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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